
Febrifugine
Vue d'ensemble
Description
(+)-Isofebrifugine is a natural product found in Cipadessa baccifera, Hydrangea macrophylla, and other organisms with data available.
Mécanisme D'action
Target of Action
Febrifugine primarily targets the Prolyl-tRNA Synthetase (ProRS) . ProRS is an enzyme that plays a crucial role in protein synthesis by attaching the amino acid proline to the appropriate transfer RNA (tRNA) .
Mode of Action
This compound interacts with ProRS, inhibiting its activity . This inhibition leads to an accumulation of uncharged tRNA within the cell, mimicking a state of reduced cellular proline availability . This interaction disrupts normal protein synthesis, leading to various downstream effects.
Biochemical Pathways
The inhibition of ProRS by this compound affects several biochemical pathways. It activates the amino acid starvation response in both Plasmodium falciparum and a transgenic yeast strain expressing PfcPRS . This response is a protective mechanism that cells employ when amino acids are scarce, altering gene expression to promote survival .
Pharmacokinetics
The half-life of Halofuginone ranges from 23.8 to 72.1 hours . These properties may provide insights into the pharmacokinetics of this compound, although direct studies are needed for confirmation.
Result of Action
The action of this compound leads to several molecular and cellular effects. Its antimalarial activity is notable, with this compound and its analogs inhibiting parasite growth in vitro . Additionally, this compound has been found to alter the production of nitric oxide and tumor necrosis factor alpha in mouse macrophages .
Analyse Biochimique
Biochemical Properties
Febrifugine interacts with various enzymes and proteins. It has been shown that this compound binds glutamyl-prolyl-tRNA synthetase (EPRS), inhibiting prolyl-tRNA synthetase activity . This inhibition is reversed by the addition of exogenous proline or EPRS .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been demonstrated that halofuginone, a widely studied derivative of this compound, inhibits the development of TH17-driven autoimmunity in a mouse model of multiple sclerosis by activating the amino acid response (AAR) pathway .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds to EPRS, inhibiting prolyl-tRNA synthetase activity . This inhibition underlies the broad bioactivities of this family of natural product derivatives .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been reported that this compound notably reduced parasitemias to undetectable levels and displayed curative effects in Plasmodium berghei-infected mice .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been shown to activate the amino acid response (AAR) pathway
Activité Biologique
Febrifugine, a compound isolated from the Chinese herb Dichroa febrifuga , has garnered significant attention for its potent antimalarial properties. This article delves into the biological activity of this compound, highlighting its mechanisms, analogs, and therapeutic potential based on diverse research findings.
Overview of this compound
This compound has been recognized for its antimalarial efficacy since its isolation in the 1950s. Its primary mechanism involves inhibiting the growth of malaria parasites, particularly Plasmodium falciparum and Plasmodium berghei. Research has demonstrated that this compound and its analogs can effectively reduce parasitemia levels in infected models without causing significant toxicity to host cells.
This compound exhibits its antimalarial activity through several mechanisms:
- Inhibition of Parasite Growth : this compound analogs have shown varying degrees of effectiveness against malaria parasites, with some compounds demonstrating 50% inhibitory concentrations (IC50) as low as 0.14 ng/ml .
- Selectivity Index : The selectivity index (SI) for this compound analogs indicates a favorable therapeutic window. For instance, neuronal cells (NG108) showed an SI greater than 1,000, suggesting minimal toxicity at effective doses .
- Cytokine Modulation : this compound alters the production of nitric oxide and tumor necrosis factor-alpha in macrophages, indicating an immunomodulatory effect that may contribute to its antimalarial properties .
Structure-Activity Relationship (SAR)
The efficacy of this compound and its derivatives is closely linked to their chemical structure. Key findings include:
- Planar Aromatic Ring : Essential for maintaining antimalarial activity .
- Functional Groups : Modifications at specific positions on the quinazoline ring can enhance potency while reducing toxicity. For example, adding halogens at positions 5, 6, 7, and 8 increases selectivity indices significantly compared to this compound itself .
- Piperidine Ring Modifications : Alterations to the piperidine ring can drastically affect biological activity. Compounds with methyl or ethyl substitutions at the hydroxyl group showed more than a 20-fold decrease in activity .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound and its analogs:
-
Antimalarial Efficacy :
- A study reported that this compound analogs displayed superior in vitro and in vivo antimalarial activities compared to the parent compound. For example, compounds with a 4(3H)-quinazolinone scaffold exhibited IC50 values ranging from 1.79 μM to 3.48 μM against Eimeria tenella, a coccidian parasite .
- Toxicity Assessments :
- Therapeutic Indices :
Data Table: Antimalarial Activity of this compound Analogues
Compound | IC50 (ng/ml) | MTD (mg/kg) | MCD (mg/kg) | Therapeutic Index |
---|---|---|---|---|
This compound | 0.76 | 35 | 3 | 11.67 |
Halofuginone | <0.14 | 42 | 12 | 3.5 |
WR222048 | <0.19 | 88 | 128 | 1.45 |
WR139672 | <0.62 | 55 | 10 | 5.5 |
Chloroquine | 224 | 240 | 6 | 40 |
Applications De Recherche Scientifique
Pharmacokinetics of Febrifugine
Recent studies have established methods to evaluate the pharmacokinetic properties of this compound. A quantitative UPLC-MS/MS method was developed to analyze this compound levels in rat plasma, revealing significant insights into its bioavailability and pharmacokinetic characteristics. The study found that the oral bioavailability of this compound was approximately 45.8% , indicating a substantial absorption when administered orally compared to intravenous routes .
Key Findings:
- Administration Routes: this compound was administered both intravenously (2 mg/kg) and orally (6 mg/kg).
- Sampling: Blood samples were collected at various time points post-administration, allowing for detailed pharmacokinetic analysis.
- Methodological Validation: The study confirmed that the developed method met all necessary requirements for specificity, precision, and accuracy, making it suitable for further clinical studies.
Anticoccidial Activity
This compound derivatives have been synthesized and evaluated for their anticoccidial activity against Eimeria tenella, a significant pathogen in poultry. A series of novel derivatives demonstrated varying degrees of efficacy, with some compounds showing inhibition ratios between 3.3% and 85.7% in vitro. Notably, compounds labeled as 33 and 34 exhibited significant inhibitory effects with IC50 values of 3.48 μM and 1.79 μM , respectively .
In Vivo Studies:
- Selected compounds were tested in chickens infected with Eimeria tenella, demonstrating moderate effectiveness in reducing coccidiosis symptoms.
- The anticoccidial index for compound 34 was recorded at 164 , indicating its potential as a therapeutic agent in veterinary medicine.
Antimalarial Properties
Historically, this compound has been recognized for its antimalarial properties, acting by impairing the formation of hemozoin necessary for the maturation of malaria parasites . Although this compound has shown rapid effects against malaria without significant drug resistance, its clinical use has been limited due to hepatotoxicity concerns.
Research Developments:
- Various analogs of this compound have been synthesized to enhance its efficacy while reducing toxicity. A study reported that certain analogs exhibited comparable or superior antimalarial activity compared to this compound itself, with therapeutic indices suggesting a favorable safety profile .
- Compounds derived from this compound were tested against Plasmodium falciparum, revealing promising results in both in vitro and in vivo settings.
Anti-Tumor Activity
Emerging research indicates that this compound may also possess anti-tumor properties through its role as a focal adhesion kinase inhibitor. This mechanism suggests potential applications in cancer therapy, warranting further investigation into its efficacy against various tumor types .
Summary Table of Applications
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for febrifugine, and how do their efficiencies compare?
this compound is synthesized via two main strategies:
- Route 1 : A 15-step process starting from inexpensive precursors, yielding 2.5% overall. This method allows flexibility for analog synthesis but requires epimerization of isothis compound .
- Route 2 : A shorter 10-step chemoenzymatic approach with 32% yield, leveraging selective N-acyliminium ion reactions to avoid epimerization. However, precursor availability limits analog diversity .
Key steps include asymmetric allylation of N,O-acetals (e.g., using BF₃·OEt₂ catalysis) and quinazolone coupling .
Q. Which physicochemical properties of this compound are critical for experimental design?
- Solubility : Soluble in ethanol (0.1 mg/mL), DMSO (3 mg/mL), and DMF (1.5 mg/mL). Aqueous solubility in PBS (pH 7.2) is 2.5 mg/mL, but organic solvent residues must be minimized to avoid physiological interference .
- Stability : Degrades rapidly in alkaline conditions (pH 9.0; 12% loss in 24 hours) and at elevated temperatures (60°C: 40% loss in 10 hours). Optimal storage is at -20°C in inert atmospheres .
Q. How should this compound be handled to ensure experimental reproducibility?
- Preparation : Dissolve in organic solvents (e.g., DMSO) and dilute into aqueous buffers immediately before use. Avoid long-term storage of aqueous solutions (>24 hours) .
- Degradation Mitigation : Use pH 3–7 buffers and maintain temperatures ≤20°C. Monitor conversion to isothis compound, which retains activity but alters pharmacokinetics .
Advanced Research Questions
Q. How can computational methods optimize this compound derivatives for selectivity?
Linear Discriminant Analysis (LDA) identifies electronic parameters correlating with antimalarial selectivity:
- Key Indices : ELUMO (electron affinity), EHOMO (ionization potential), and ΔE (ELUMO-EHOMO energy gap). For example, compound V (selectivity = 3.5) showed optimal ELUMO values (-1.2 eV) .
- Application : Screen derivatives for ELUMO+1 and ΔEL1,H1 values to prioritize synthesis of high-selectivity candidates .
Q. What structural modifications reduce this compound’s hepatotoxicity without compromising efficacy?
- Quinazolinone Ring Modifications : Introducing electron-withdrawing groups (e.g., -NO₂) or nitrogen atoms reduces toxicity while maintaining IC₅₀ values <10 nM against Plasmodium spp. .
- Side Chain Alterations : Replacing the piperidine ring with pyrrolidine (e.g., compound 7) retains activity (EC₅₀ = 15 nM) but lowers hepatic CYP3A4 inhibition .
Q. How does stereochemistry influence this compound’s bioactivity and stability?
- Enantiomer Activity : (+)-Febrifugine (natural enantiomer) exhibits 10-fold higher antimalarial potency than (-)-ent-febrifugine, attributed to differential binding to Plasmodium proteases .
- Metabolic Stability : The (2R,3S) configuration enhances resistance to hepatic glucuronidation, but epimerization to isothis compound under heat or light reduces plasma half-life .
Q. What experimental strategies resolve contradictions in this compound’s reported structure-activity relationships?
- Contradiction : Early studies misassigned the hydroxyl group position, leading to conflicting activity data.
- Resolution : Use X-ray crystallography and NMR-based stereochemical analysis (e.g., NOESY for 3D conformation) to validate synthetic intermediates .
- Validation : Compare in vivo efficacy in P. berghei-infected mice using standardized protocols (e.g., 1 mg/kg/day dosing) .
Propriétés
Numéro CAS |
24159-07-7 |
---|---|
Formule moléculaire |
C16H19N3O3 |
Poids moléculaire |
301.34 g/mol |
Nom IUPAC |
3-[3-[(2S,3S)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one |
InChI |
InChI=1S/C16H19N3O3/c20-11(8-14-15(21)6-3-7-17-14)9-19-10-18-13-5-2-1-4-12(13)16(19)22/h1-2,4-5,10,14-15,17,21H,3,6-9H2/t14-,15-/m0/s1 |
Clé InChI |
FWVHWDSCPKXMDB-GJZGRUSLSA-N |
SMILES |
C1CC(C(NC1)CC(=O)CN2C=NC3=CC=CC=C3C2=O)O |
SMILES isomérique |
C1C[C@@H]([C@@H](NC1)CC(=O)CN2C=NC3=CC=CC=C3C2=O)O |
SMILES canonique |
C1CC(C(NC1)CC(=O)CN2C=NC3=CC=CC=C3C2=O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
febrifugine isofebrifugine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.